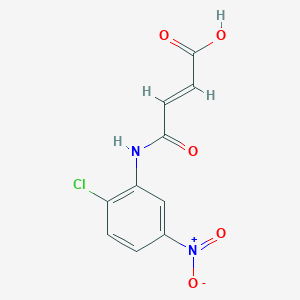![molecular formula C17H13BrN6O3S B5752015 N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide](/img/structure/B5752015.png)
N'-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide is a complex organic compound that features a combination of benzodioxole, bromine, and tetrazole moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the bromination of 1,3-benzodioxole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Synthesis of the Tetrazole Moiety: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Coupling Reactions: The benzodioxole and tetrazole moieties are then coupled using a suitable linker, such as a hydrazide, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution of the bromine atom can introduce a wide range of functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new treatments for various diseases.
Industry
In industry, the compound may find applications in the development of new materials with unique properties. Its combination of functional groups allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.
作用机制
The mechanism of action of N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide is not well-documented. its structural features suggest that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. Further research is needed to elucidate the exact pathways and targets involved.
相似化合物的比较
Similar Compounds
6-Bromo-2H-1,3-benzodioxole: Shares the benzodioxole and bromine moieties.
1-Phenyl-1H-1,2,3,4-tetrazole: Contains the tetrazole ring and phenyl group.
Acetohydrazide Derivatives: Similar in having the hydrazide functional group.
Uniqueness
N’-[(E)-(6-Bromo-2H-1,3-benzodioxol-5-YL)methylidene]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)sulfanyl]acetohydrazide is unique due to its combination of benzodioxole, bromine, tetrazole, and hydrazide moieties
属性
IUPAC Name |
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN6O3S/c18-13-7-15-14(26-10-27-15)6-11(13)8-19-20-16(25)9-28-17-21-22-23-24(17)12-4-2-1-3-5-12/h1-8H,9-10H2,(H,20,25)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIVYAJKESNPSF-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CSC3=NN=NN3C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CSC3=NN=NN3C4=CC=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(4-BROMOBENZYL)PIPERAZINO]-3-METHYL-1-BUTANONE](/img/structure/B5751933.png)
![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)
![N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5751940.png)
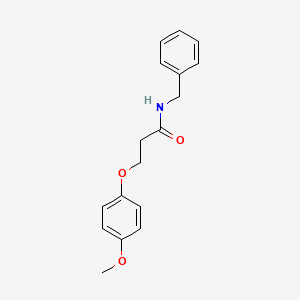
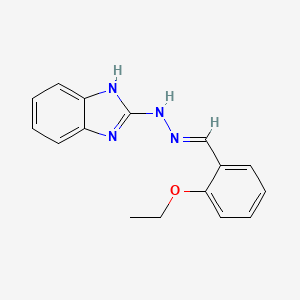
![6-(2-methylphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5751959.png)
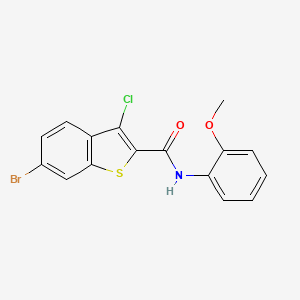
![N-[4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenyl]acetamide](/img/structure/B5751985.png)
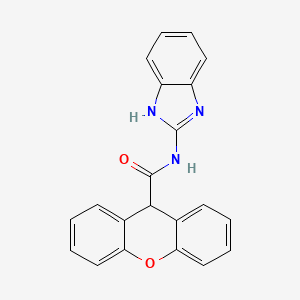
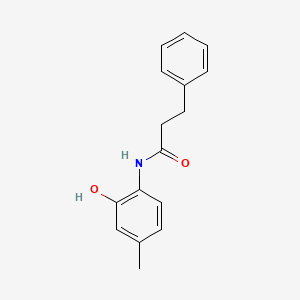
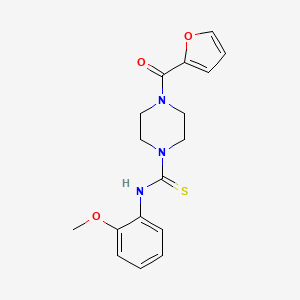
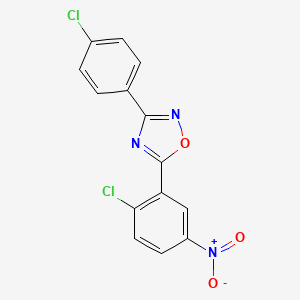
![N-[4-(azepane-1-carbonyl)phenyl]-2-methylpropanamide](/img/structure/B5752029.png)
